7-Oxa-2-azaspiro[4.5]decan-3-one
Overview
Description
7-Oxa-2-azaspiro[4.5]decan-3-one is a spiro compound characterized by its unique bicyclic structure, which includes a five-membered ring and a six-membered ring connected through a single carbon atom. This compound is notable for its rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-2-azaspiro[4.5]decan-3-one typically involves the cyclization of intermediates such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. This process includes several steps:
Alkylation: The initial step involves the alkylation of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane.
Cyclization: The alkylated product undergoes cyclization to form the spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and automated systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Oxa-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
7-Oxa-2-azaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxa-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.5]decan-3-one: Similar in structure but lacks the oxygen atom in the spiro ring.
8-Oxa-2-azaspiro[4.5]decane: Contains an additional oxygen atom in the spiro ring.
2,7-Diazaspiro[4.5]decane: Features two nitrogen atoms in the spiro ring.
Uniqueness
7-Oxa-2-azaspiro[4.5]decan-3-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
7-oxa-2-azaspiro[4.5]decan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-4-8(5-9-7)2-1-3-11-6-8/h1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDCVCRATYEHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)NC2)COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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